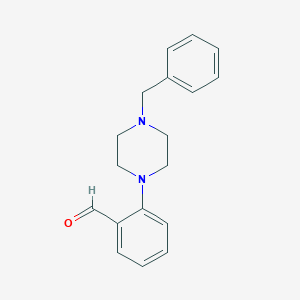

2-(4-Benzylpiperazin-1-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.37 g/mol . It is known for its utility in various research applications due to its unique structure, which includes a benzylpiperazine moiety attached to a benzaldehyde group .

Applications De Recherche Scientifique

2-(4-Benzylpiperazin-1-yl)benzaldehyde is utilized in several scientific research fields:

Mécanisme D'action

Target of Action

It has been used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways. The downstream effects of these interactions would depend on the specific proteins or enzymes targeted.

Result of Action

Given its use in proteomics research , it may influence protein function, potentially leading to changes in cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Benzylpiperazin-1-yl)benzaldehyde . .

Méthodes De Préparation

The synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-benzylpiperazine with benzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

2-(4-Benzylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The benzylpiperazine moiety can undergo substitution reactions, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

2-(4-Benzylpiperazin-1-yl)benzaldehyde can be compared with other benzylpiperazine derivatives, such as:

1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: Used in the synthesis of therapeutic agents targeting neurological conditions.

The uniqueness of this compound lies in its combination of the benzylpiperazine and benzaldehyde functionalities, which confer distinct chemical reactivity and biological activity .

Activité Biologique

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, its therapeutic potential in neuropsychiatric disorders, and its antimicrobial properties.

- Chemical Formula : C₁₈H₂₂N₂O

- CAS Number : 1170029-77-2

- Molecular Weight : 286.38 g/mol

The biological activity of this compound and its derivatives is primarily attributed to their interaction with central nervous system (CNS) receptors. The benzylpiperazine moiety is known to engage with multiple receptor systems, including serotonin (5-HT) and dopamine receptors.

Key Findings:

- Serotonin Receptors : Compounds containing the benzylpiperazine structure have shown affinity for the 5-HT1A receptor, which is crucial in mood regulation and anxiety management. Some derivatives displayed micromolar affinity, suggesting their potential as anxiolytic agents.

- Dopamine Receptors : A novel series of derivatives demonstrated high selectivity for the D(4) dopamine receptor subtype. One identified compound acted as a D(4) antagonist, indicating a possible role in treating disorders linked to dopaminergic dysregulation.

- Sigma Receptors : Research has indicated interactions with σ1 receptors, which are involved in various neuropsychiatric functions. These interactions may provide a pathway for developing therapeutics for conditions such as depression and schizophrenia.

Antimicrobial Activity

Beyond CNS applications, this compound has been investigated for its antimicrobial properties. A series of analogues were synthesized and tested against a range of pathogens.

Antimicrobial Efficacy:

- Compounds showed significant activity against both Gram-positive and Gram-negative bacteria.

- Some derivatives exhibited antimicrobial potency exceeding that of standard antibiotics like ciprofloxacin and fluconazole, indicating their potential as novel antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzylpiperazine derivatives in various biological contexts:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the interaction of benzylpiperazine derivatives with 5-HT1A receptors; identified compounds with micromolar affinity. |

| Study 2 | Investigated D(4) dopamine receptor antagonists; one compound showed significant antagonistic activity, suggesting therapeutic potential in dopaminergic disorders. |

| Study 3 | Assessed antimicrobial properties; several analogues demonstrated superior efficacy against bacterial strains compared to standard treatments. |

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEPGTDKVXMYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383971 |

Source

|

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112253-26-6 |

Source

|

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.